2-Amino-4-nitrophenolate CAS 61702-44-1 chemical structure analysis
2-Amino-4-nitrophenolate CAS 61702-44-1 chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Amino-4-nitrophenolate
Introduction
2-Amino-4-nitrophenolate, and its protonated form 2-amino-4-nitrophenol, are aromatic compounds of significant interest in various industrial and research applications. They serve as crucial intermediates in the synthesis of azo dyes, particularly those used for leather, nylon, and wool, and are also found in some hair coloring products.[1] The precise structural elucidation of this molecule is paramount for quality control, reaction monitoring, and ensuring the safety and efficacy of downstream products.
This guide provides a comprehensive, in-depth analysis of the chemical structure of 2-Amino-4-nitrophenolate. We will delve into a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a holistic understanding of its molecular architecture. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
A Note on Chemical Identification (CAS Numbers): The topic specifies CAS number 61702-44-1. However, authoritative chemical databases primarily associate this number with 2-Chloro-p-phenylenediamine monosulfate.[2] The correct CAS number for the sodium salt of 2-Amino-4-nitrophenolate is 61702-43-0,[3][4] and for its protonated parent compound, 2-Amino-4-nitrophenol, is 99-57-0.[5][6][7] This guide will focus on the analysis of the 2-Amino-4-nitrophenolate structure, referencing the correct CAS numbers for clarity and scientific accuracy.
Molecular Structure and Physicochemical Properties
The foundational step in any chemical analysis is to understand the basic structural and physical characteristics of the molecule. 2-Amino-4-nitrophenolate is an aromatic ring substituted with three functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a phenolate group (-O⁻). The relative positions of these groups (ortho, meta, para) are critical to the molecule's chemical properties and reactivity.
Caption: Chemical structure of the 2-Amino-4-nitrophenolate anion.
A summary of the key physicochemical properties for the protonated form, 2-Amino-4-nitrophenol, is presented below. These properties are crucial for selecting appropriate solvents and analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [5][8] |
| Molecular Weight | 154.12 g/mol | [5][8] |
| Appearance | Yellow-brown to orange prisms or yellow powder | [1][8] |
| Melting Point | 143-145 °C (anhydrous) | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, diethyl ether | [1] |
| pKa | pKa1 = 3.1 (amine); pKa2 = 7.6 (phenol) at 25 °C | [8] |
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the electronic environment, functional groups, and atomic connectivity of a molecule.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For 2-Amino-4-nitrophenolate, the absorption is dominated by π → π* transitions in the aromatic system, which is highly conjugated due to the presence of the nitro and amino groups.
Interpretation: The position and intensity of absorption bands are highly sensitive to pH. In acidic solutions, the compound exists as the protonated 2-amino-4-nitrophenol, while in basic solutions, the phenolate anion is the dominant species. This difference significantly alters the electronic structure and, consequently, the UV-Vis spectrum.
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2-Amino-4-nitrophenol (Acidic pH): Exhibits absorption maxima (λmax) at approximately 224 nm, 262 nm, and 308 nm.[9][10]
-
2-Amino-4-nitrophenolate (Basic pH): The deprotonation of the phenolic group extends the conjugated system, causing a bathochromic (red) shift to a longer wavelength, typically resulting in a strong absorption band around 400 nm.[11]
Experimental Protocol: UV-Vis Analysis
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in a 100 mL volumetric flask using methanol to create a 100 µg/mL stock solution.
-
Sample Preparation:
-
For acidic analysis: Dilute 1 mL of the stock solution into a 10 mL volumetric flask using a 0.1 M HCl solution.
-
For basic analysis: Dilute 1 mL of the stock solution into a 10 mL volumetric flask using a 0.1 M NaOH solution.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition:
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Record a baseline using the respective solvent (0.1 M HCl or 0.1 M NaOH) in a quartz cuvette.
-
Rinse and fill the cuvette with the sample solution.
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Scan the wavelength range from 200 nm to 600 nm.
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Identify the λmax for each condition.
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Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an exceptionally powerful tool for identifying the functional groups present in a molecule.
Interpretation: The IR spectrum of 2-Amino-4-nitrophenol provides a distinct fingerprint based on its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 (broad) | Phenolic Hydroxyl |
| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| C=C Stretch | 1450 - 1600 | Aromatic Ring |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Nitro Group |
| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro Group |
| C-O Stretch | 1200 - 1260 | Phenolic C-O |
Note: In the phenolate salt, the broad O-H stretch will be absent.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of the dried sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Interpretation for 2-Amino-4-nitrophenol:
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¹H NMR: The aromatic region (typically 6.0-8.5 ppm) will show distinct signals for the three protons on the benzene ring. The electron-donating amino group and electron-withdrawing nitro group will cause the protons to have unique chemical shifts. The coupling patterns (splitting) between adjacent protons will confirm their relative positions. The protons of the -NH₂ and -OH groups will appear as broader signals, and their positions can be solvent-dependent.
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¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms in the aromatic ring, as they are all in unique chemical environments. The carbons attached to the oxygen, amino, and nitro groups will have characteristic chemical shifts.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons. 2D NMR techniques like COSY and HSQC can be used to establish H-H and C-H correlations, respectively.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Interpretation:
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Molecular Ion Peak: For 2-Amino-4-nitrophenol (C₆H₆N₂O₃), the molecular ion peak [M]⁺ should appear at an m/z of approximately 154.12. High-resolution mass spectrometry can confirm the elemental composition.
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Fragmentation: Common fragmentation patterns for nitrophenols may include the loss of the nitro group (NO₂) or other characteristic fragments, which can be used to piece together the structure. Techniques like LC-MS/MS are particularly useful for identifying and quantifying the compound in complex mixtures.[12]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent mixture like methanol/water.
-
Chromatography (LC): Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Use an electrospray ionization (ESI) source, which is suitable for polar molecules like this.
-
Mass Analysis (MS/MS): Perform a full scan to identify the precursor ion (m/z 154 for the neutral molecule). Then, perform a product ion scan by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Integrated Analytical Workflow
No single technique provides a complete structural picture. A robust analysis relies on an integrated workflow where the results from each method corroborate and complement the others.
Caption: Integrated workflow for the structural analysis of 2-Amino-4-nitrophenolate.
Conclusion
The structural analysis of 2-Amino-4-nitrophenolate is a comprehensive process that leverages the strengths of multiple analytical techniques. UV-Visible spectroscopy confirms the electronic conjugation and its pH dependence. Infrared spectroscopy provides definitive evidence of the key functional groups. NMR spectroscopy maps the precise carbon-hydrogen framework and atomic connectivity. Finally, mass spectrometry determines the exact molecular weight and elemental formula. By integrating the data from these orthogonal techniques, researchers and scientists can achieve an unambiguous and authoritative confirmation of the chemical structure, ensuring the quality, safety, and reliability of this important chemical intermediate.
References
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